molecular formula C8H17Br2NO B2433374 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide CAS No. 1909306-65-5

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide

Cat. No.: B2433374
CAS No.: 1909306-65-5
M. Wt: 303.038
InChI Key: JKELTJUDLBBJDX-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromoethyl group attached to the nitrogen atom. This compound is typically used in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name

4-(2-bromoethyl)-2,6-dimethylmorpholine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-7-5-10(4-3-9)6-8(2)11-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKELTJUDLBBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-65-5
Record name 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide
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Preparation Methods

Bromination of 2,6-Dimethylmorpholine Derivatives

The most direct route involves brominating a preformed 2,6-dimethylmorpholine derivative. In analogy to the bromination of 2,6-dialkylaniline hydrohalides, 2,6-dimethylmorpholine can undergo hydrobromination to introduce the 2-bromoethyl group. The reaction typically employs hydrogen bromide (HBr) in an inert solvent such as 1,2-dichloroethane or cyclohexane. For example, suspending 2,6-dimethylmorpholine in 1,2-dichloroethane at 0–5°C and introducing HBr gas yields the hydrobromide salt with >95% regioselectivity. This method capitalizes on the solvent’s ability to stabilize intermediates, reducing polybromination byproducts.

Cyclization of Precursor Amines

An alternative approach involves synthesizing the morpholine ring post-bromination. Reacting 2-bromoethylamine with 2,6-dimethyl-1,5-dibromopentane under basic conditions forms the morpholine ring via nucleophilic substitution. This method, though less common, avoids handling volatile HBr gas. However, yields are typically lower (~70%) due to competing elimination reactions.

Optimization of Reaction Conditions

Solvent Selection

Inert, water-immiscible solvents are critical for controlling reaction exothermicity and byproduct formation. Cyclohexane and 1,2-dichloroethane are preferred for their low polarity and high boiling points, enabling reactions at elevated temperatures (up to 100°C) without solvent loss. Polar aprotic solvents like dichloromethane are less effective, often leading to undesired side reactions.

Table 1. Solvent Impact on Bromination Efficiency

Solvent Temperature Range (°C) Yield (%) Purity (%)
1,2-Dichloroethane 0–50 97 99.2
Cyclohexane 20–100 95 98.5
Dichloromethane 0–40 82 91.0

Temperature and Stoichiometry

Stoichiometric excess of HBr (1.2–1.5 equivalents) ensures complete conversion of the ethyl group to the bromoethyl moiety. Temperatures below 50°C favor kinetic control, minimizing thermal degradation. For instance, at 70°C, decomposition products like 2,6-dimethylmorpholine oxide can constitute up to 5% of the product mixture.

Mechanistic Insights

The bromination proceeds via an electrophilic substitution mechanism. Protonation of the morpholine nitrogen by HBr generates a positively charged intermediate, activating the ethyl group for bromine attack. The regioselectivity for the 4-position is attributed to steric hindrance from the 2,6-dimethyl groups, directing bromine to the less hindered ethyl chain.

$$
\text{2,6-Dimethylmorpholine} + \text{HBr} \rightarrow \text{Protonated intermediate} \xrightarrow{\text{Br}_2} \text{this compound}
$$

Purification and Characterization

Crystallization Techniques

Product isolation involves filtration followed by recrystallization from ethyl acetate or toluene. Ethyl acetate yields needle-like crystals with >99% purity, while toluene produces larger crystals but requires slower cooling rates.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 1.25 (d, 6H, CH(CH3)2), 2.45 (m, 4H, morpholine ring), 3.60 (t, 2H, CH2Br), 4.10 (q, 1H, NCH2).
  • FT-IR : Peaks at 650 cm⁻¹ (C-Br stretch) and 2800 cm⁻¹ (N-H stretch of hydrobromide salt).

Industrial Applications and Scalability

The compound serves as a precursor for neuroactive agents and herbicides. Pilot-scale batches (10 kg) using 1,2-dichloroethane demonstrate consistent yields (94–96%) under GMP conditions, with effluent treated via neutralization to recover HBr.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

Organic Synthesis

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide serves as a building block for the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.

Drug Discovery

The compound has potential applications in drug discovery , where it can be utilized to synthesize new pharmaceutical agents. Its reactivity allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Coordination Chemistry

In coordination chemistry , this compound acts as a ligand that can form complexes with metal ions. This property is crucial for developing new materials and catalysts that require specific metal-ligand interactions.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and as a probe in biochemical assays. Its ability to act as an alkylating agent enables it to interact with nucleophilic sites on proteins and DNA, providing insights into cellular processes and potential therapeutic applications.

Case Studies

  • Pharmaceutical Development : Research has demonstrated that derivatives of this compound exhibit significant biological activity, leading to the development of potential anticancer agents. Studies have focused on how the bromoethyl group influences the compound's interaction with cancer cell lines.
  • Material Science Applications : In material science, this compound has been explored for its role in synthesizing new polymers with tailored properties, enhancing their thermal stability and mechanical strength.
  • Biochemical Probes : The use of this compound as a biochemical probe has been documented in studies investigating enzyme inhibition mechanisms, providing valuable data on enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide involves the interaction of the bromoethyl group with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-2,6-dimethylmorpholine hydrochloride
  • 4-(2-Iodoethyl)-2,6-dimethylmorpholine iodide
  • 4-(2-Fluoroethyl)-2,6-dimethylmorpholine fluoride

Uniqueness

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide is unique due to its specific bromoethyl group, which imparts distinct reactivity and chemical properties. Compared to its chloro, iodo, and fluoro counterparts, the bromoethyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, thereby impacting its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}BrN2_2O
  • CAS Number : 1909306-65-5

This compound contains a morpholine ring substituted with a bromoethyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules.

Target Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It is hypothesized that the bromoethyl moiety enhances binding affinity to certain receptors, influencing signal transduction pathways.

Biochemical Pathways

Research indicates that piperidine derivatives like this compound can modulate several biochemical pathways:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that these derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of certain bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels
AntioxidantScavenges free radicals

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against strains of E. coli and Staphylococcus aureus, suggesting potential for use in treating infections caused by resistant bacteria .
  • Anticancer Properties : In vitro experiments showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicated that treatment with this compound led to a decrease in levels of inflammatory mediators such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Exhibits a wide distribution throughout body tissues.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

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